molecular formula C14H11N5O3 B2857253 N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide CAS No. 2034280-98-1

N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide

Cat. No. B2857253
CAS RN: 2034280-98-1
M. Wt: 297.274
InChI Key: HAQPEZBHXYGLQJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It would likely have a planar section due to the aromatic pyridine and oxadiazole rings, and these may influence its chemical reactivity and interactions with other molecules.


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The amide group could potentially undergo hydrolysis under acidic or basic conditions. The pyridine ring might undergo electrophilic substitution.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors like its polarity, solubility, stability, and reactivity would be influenced by the functional groups present .

Scientific Research Applications

Electronic and Bonding Properties

The study of mixed-ligand N-(2-picolyl)picolinamidocopper(II) complexes reveals insights into the electronic and bonding properties of compounds related to N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide. These complexes have been synthesized and characterized, providing a deeper understanding of their molecular structure, which is crucial for applications in materials science and catalysis. The electronic, vibrational, and EPR spectroscopic measurements alongside X-ray diffraction methods highlight the significant roles such ligands can play in designing complexes with specific electronic and structural features (Wu & Su, 1997).

Catalytic and Organic Synthesis Applications

In the realm of organic synthesis, this compound derivatives have been explored for their potential in facilitating transformations. For instance, picolinamide has been employed in oxidative annulation reactions for the synthesis of isoquinolines through C-H/N-H bonds activation, showcasing its utility as a traceless directing group in cobalt-catalyzed processes (Kuai et al., 2017). This reflects the broader applicability of such compounds in catalysis and the synthesis of heterocyclic compounds, pivotal in pharmaceutical research and development.

Anticancer Activity

Research into the biomedical applications of this compound and related complexes has highlighted their potential in anticancer therapy. The synthesis and in vitro studies of Pt(II) pyridinium amidate (PYA) complexes, incorporating ligands similar to this compound, demonstrate cytotoxic activities against various cancer cell lines. These studies provide a foundation for further exploration of such complexes as therapeutic agents in cancer treatment (Muller et al., 2016).

Mechanism of Action

Without specific study data, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target it interacts with.

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O3/c20-11-7-9(4-6-16-11)13-18-12(22-19-13)8-17-14(21)10-3-1-2-5-15-10/h1-7H,8H2,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQPEZBHXYGLQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCC2=NC(=NO2)C3=CC(=O)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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